molecular formula C8H12F2O2 B1395684 2-(4,4-Difluorocyclohexyl)acetic acid CAS No. 915030-40-9

2-(4,4-Difluorocyclohexyl)acetic acid

Cat. No. B1395684
M. Wt: 178.18 g/mol
InChI Key: MQIZLGQPDADKKW-UHFFFAOYSA-N
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Description

2-(4,4-Difluorocyclohexyl)acetic acid, often referred to as DFCHA, is a cyclic amino acid derivative. It has a molecular weight of 178.18 . The IUPAC name for this compound is (4,4-difluorocyclohexyl)acetic acid .


Molecular Structure Analysis

The InChI code for 2-(4,4-Difluorocyclohexyl)acetic acid is 1S/C8H12F2O2/c9-8(10)3-1-6(2-4-8)5-7(11)12/h6H,1-5H2,(H,11,12) . This indicates that the compound contains a cyclohexyl ring with two fluorine atoms attached to the same carbon atom, and an acetic acid group attached to the cyclohexyl ring.


Physical And Chemical Properties Analysis

2-(4,4-Difluorocyclohexyl)acetic acid is a solid at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Modification of Metal-Organic Frameworks

2-(4,4-Difluorocyclohexyl)acetic acid finds application in the synthesis and modification of Metal-Organic Frameworks (MOFs). For instance, in the synthesis of MIL-101(Cr), a prototypical MOF, acetic acid acts as a modifier. It helps in improving the properties of the product, such as increasing yield and BET-surface area, which are crucial for various scientific applications (Zhao et al., 2015).

Asymmetric Michael Reaction

This compound is involved in the asymmetric Michael reaction. A study shows that optically active (2-nitrocyclohexyl)acetic acid can be obtained through the Michael reaction of certain substrates with 1-nitrocyclohexene, indicating its role in producing chiral compounds, which are significant in synthetic organic chemistry (Takeda et al., 1981).

Synthesis of Hexahydroindoles

Another application is seen in the synthesis of hexahydroindoles. Acetal-protected derivatives of this compound are used in creating these structures, which are important intermediates in alkaloid synthesis (Juma et al., 2008).

Isolation from Natural Sources

This compound or its derivatives are also isolated from natural sources. For example, a new cyclohexylacetic acid derivative was isolated from the aerial parts of Emilia sonchifolia, demonstrating the compound's presence and relevance in natural product research (Shen et al., 2013).

Use in Catalytic Systems

In catalytic systems, derivatives of 2-(4,4-Difluorocyclohexyl)acetic acid play a role. For instance, in the promotion of one-pot synthesis of various compounds under solvent-free conditions, these derivatives act as catalysts, indicating their utility in green chemistry applications (Goli-Jolodar et al., 2016).

Steam Reforming of Bio-Oil

The compound is also studied in the context of steam reforming of bio-oil for hydrogen generation. Its analogs, like acetic acid, have been the subject of research, highlighting its potential in renewable energy technologies (Zhang et al., 2018).

properties

IUPAC Name

2-(4,4-difluorocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c9-8(10)3-1-6(2-4-8)5-7(11)12/h6H,1-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIZLGQPDADKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697669
Record name (4,4-Difluorocyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluorocyclohexyl)acetic acid

CAS RN

915030-40-9
Record name (4,4-Difluorocyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4-difluorocyclohexyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-(4-oxocyclohexyl)acetate (0.4 g) in DCM (5 mL) was added Deoxo-Fluor® (0.881 mL) and EtOH (0.038 mL). The reaction mixture was stirred at rt for 16 h and then diluted with sat. NaHCO3 and EtOAc. The organic phase was washed with water, sat. NaCl and dried over anhydrous Na2SO4, filtered and dried to yield ethyl 2-(4,4-difluorocyclohexyl)acetate (0.4 g). To a solution of ethyl 2-(4,4-difluorocyclohexyl)acetate in THF/MeOH (2 mL) was added 1N NaOH (1 mL), and the reaction mixture was stirred at rt for 16 h. The reaction mixture was concentrated, then diluted with EtOAc and acidified with 1N HCl. The organic phase was washed with sat. NaCl, dried over anhydrous Na2SO4, filtered and concentrated to yield 2-(4,4-difluorocyclohexyl)acetic acid as a yellow solid. 1H NMR (400 MHz, DMSO-d6) ppm 12.13 (1H, br. s.), 2.06-2.28 (3H, m), 1.92-2.03 (1H, m), 1.72-1.91 (4H, m), 1.31-1.48 (1H, m), 1.10-1.31 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Méndez, H Matter, E Defossa, M Kurz… - Journal of Medicinal …, 2019 - ACS Publications
The therapeutic success of peptidic GLP-1 receptor agonists for treatment of type 2 diabetes mellitus (T2DM) motivated our search for orally bioavailable small molecules that can …
Number of citations: 20 pubs.acs.org

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